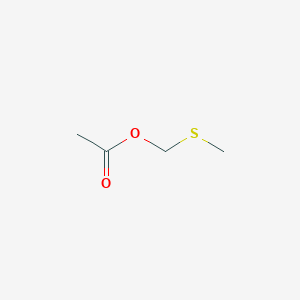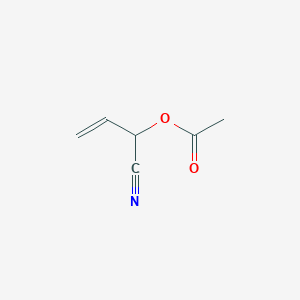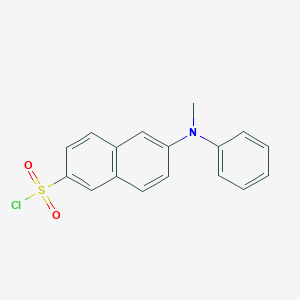
Isopropylméthyldichlorosilane
Vue d'ensemble
Description
Isopropylmethyldichlorosilane is an organosilicon compound with the molecular formula C4H10Cl2Si. It is a clear, colorless liquid known for its reactivity and versatility in various chemical processes. This compound is primarily used as an intermediate in the synthesis of other organosilicon compounds and has applications in materials science, polymer chemistry, and other industrial processes .
Applications De Recherche Scientifique
Isopropylmethyldichlorosilane has diverse applications in scientific research, including:
Materials Science: Used as a precursor for the synthesis of siloxane polymers and copolymers, which are essential in the production of elastomers, sealants, and adhesives.
Polymer Chemistry: Employed in the preparation of styrene-conjugated diene block copolymers and other advanced polymeric materials.
Biology and Medicine: Investigated for its potential use in drug delivery systems and biomedical devices due to its ability to form biocompatible silicon-based materials.
Industrial Applications: Utilized in the production of high-performance coatings, lubricants, and surface treatments.
Mécanisme D'action
Target of Action
Isopropylmethyldichlorosilane is primarily used as a chemical intermediate . It is an organochlorosilane, which means it belongs to a class of organosilicon compounds containing carbon–silicon and silicon–chlorine bonds . These compounds are often used in the synthesis of a wide range of other organosilicon compounds, including siloxanes and silicones .
Mode of Action
The dichlorosilane group in the compound can undergo reactions with various nucleophiles, leading to the formation of new silicon-containing compounds .
Biochemical Pathways
Organochlorosilanes like isopropylmethyldichlorosilane are often used in the synthesis of silicon-based polymers, which have a wide range of applications in various industries .
Pharmacokinetics
It is primarily used in industrial settings as a chemical intermediate
Result of Action
As a chemical intermediate, the primary result of Isopropylmethyldichlorosilane’s action is the formation of new compounds. It can be used to prepare styrene conjugated diene block copolymers, granular random/stereoblock polystyrene, etc .
Action Environment
The action of Isopropylmethyldichlorosilane can be influenced by various environmental factors. For instance, it is highly reactive with water, forming hydrogen chloride . Therefore, it must be stored and handled in a dry environment to prevent unwanted reactions . Additionally, it is a highly flammable liquid and vapor, so it should be kept away from heat, open flames, and sparks .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isopropylmethyldichlorosilane can be synthesized through the direct chlorination of isopropylmethylsilane. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as aluminum chloride. The reaction conditions include maintaining a temperature range of 50-70°C and ensuring an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of isopropylmethyldichlorosilane often involves the Müller-Rochow process, which is widely used for the synthesis of various chlorosilanes. This process includes the reaction of methylchlorosilanes with isopropyl chloride in the presence of a copper catalyst. The reaction is carried out at elevated temperatures and pressures to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Isopropylmethyldichlorosilane undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding organosilicon derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form silanols and hydrochloric acid.
Reduction: It can be reduced to isopropylmethylsilane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, thiols.
Reducing Agents: Lithium aluminum hydride.
Hydrolysis Conditions: Aqueous medium, often at room temperature.
Major Products Formed:
Organosilicon Derivatives: Formed through substitution reactions.
Silanols: Formed through hydrolysis.
Isopropylmethylsilane: Formed through reduction.
Comparaison Avec Des Composés Similaires
Dimethyldichlorosilane: Another chlorosilane used in the synthesis of silicone polymers.
Methyltrichlorosilane: Used in the production of silicone resins and coatings.
Phenylmethyldichlorosilane: Employed in the synthesis of phenyl-containing silicone materials.
Uniqueness: Isopropylmethyldichlorosilane is unique due to its specific reactivity profile, which allows for the selective formation of isopropyl-substituted organosilicon compounds. This selectivity is advantageous in the synthesis of specialized polymers and materials that require precise control over their chemical structure and properties.
Propriétés
IUPAC Name |
dichloro-methyl-propan-2-ylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10Cl2Si/c1-4(2)7(3,5)6/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIWUBVZCIGHAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334057 | |
| Record name | Isopropylmethyldichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18236-89-0 | |
| Record name | Isopropylmethyldichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloro(methyl)isopropylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B100513.png)










